molecular formula C9H8N2OS B8714532 6-Acetamidothieno[3,2-b]pyridine

6-Acetamidothieno[3,2-b]pyridine

Cat. No.: B8714532
M. Wt: 192.24 g/mol
InChI Key: ZNAQCZWYLTWMRV-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Chemical Science

Fused heterocyclic systems, which are complex ring structures where two or more rings share atoms, are fundamental in organic chemistry. fiveable.me Their importance stems from their unique chemical properties and biological activities, often serving as core components in pharmaceuticals and natural products. fiveable.me The fusion of different rings, such as the sulfur-containing thiophene (B33073) and the nitrogen-containing pyridine (B92270), creates a distinct electronic environment that influences the molecule's reactivity, stability, and three-dimensional shape. fiveable.me

This structural and electronic diversity allows for a wide range of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties. airo.co.in The ability to introduce various functional groups onto the fused scaffold enables chemists to fine-tune the physical and biological properties of these compounds, leading to the development of new drugs and materials. airo.co.inrsc.org

Overview of Isomeric Thienopyridines

The fusion of a thiophene and a pyridine ring can occur in several different ways, resulting in a number of structural isomers. Each isomer possesses a unique arrangement of atoms and, consequently, distinct chemical and physical properties.

There are six primary isomers of thienopyridine, each defined by the mode of fusion between the thiophene and pyridine rings. researchgate.net The most studied of these are thieno[2,3-b]pyridine (B153569), thieno[3,2-b]pyridine (B153574), thieno[2,3-c]pyridine (B153571), and thieno[3,2-c]pyridine. researchgate.net The remaining two isomers, thieno[3,4-b]pyridine and thieno[3,4-c]pyridine, are less commonly encountered in the literature. researchgate.net This structural variety is a key reason for the broad range of applications for thienopyridine derivatives. researchgate.net

Table 1: Isomers of Thienopyridine

Isomer Name Ring Fusion
Thieno[2,3-b]pyridine The thiophene ring is fused at the 'b' face of the pyridine ring, between positions 2 and 3.
Thieno[3,2-b]pyridine The thiophene ring is fused at the 'b' face of the pyridine ring, between positions 3 and 2.
Thieno[2,3-c]pyridine The thiophene ring is fused at the 'c' face of the pyridine ring, between positions 2 and 3.
Thieno[3,2-c]pyridine The thiophene ring is fused at the 'c' face of the pyridine ring, between positions 3 and 2.
Thieno[3,4-b]pyridine The thiophene ring is fused at the 'b' face of the pyridine ring, between positions 3 and 4.
Thieno[3,4-c]pyridine The thiophene ring is fused at the 'c' face of the pyridine ring, between positions 3 and 4.

The thieno[3,2-b]pyridine isomer is a key structural motif in a variety of biologically active compounds. hmdb.ca This specific arrangement of the fused rings imparts particular properties that have been exploited in drug discovery and materials science. The electronic distribution and steric factors of the thieno[3,2-b]pyridine core influence its interaction with biological targets and its utility as a synthetic building block. nih.gov For instance, derivatives of this core have been investigated for their potential as inhibitors of enzymes like the non-receptor tyrosine kinase Src, which is implicated in cancer and other diseases. nih.gov

Historical Context and Evolution of Thienopyridine Research

The study of thienopyridines has a rich history, with the first mention of a thieno[2,3-b]pyridine derivative appearing in the scientific literature in 1913. researchgate.net However, it was the discovery of the antiplatelet activity of ticlopidine (B1205844) in the 1970s that truly ignited widespread interest in this class of compounds. researchgate.netacademie-sciences.fr Ticlopidine, a thienopyridine derivative, was found to be a potent inhibitor of platelet aggregation and was introduced as an antiplatelet agent in France in 1978. researchgate.net

The success of ticlopidine spurred further research, leading to the development of second and third-generation thienopyridines like clopidogrel (B1663587) and prasugrel. academie-sciences.frwikipedia.org These drugs, which also act as irreversible inhibitors of the P2Y12 receptor on platelets, have become mainstays in the treatment of cardiovascular diseases. wikipedia.orgnih.gov The evolution of thienopyridine therapy has been marked by a continuous effort to improve efficacy and reduce side effects. jacc.orgnih.gov This has involved extensive research into the synthesis of new analogs and a deeper understanding of their mechanism of action. academie-sciences.fr

Current Research Landscape and Future Directions for 6-Acetamidothieno[3,2-b]pyridine

While the parent thieno[3,2-b]pyridine scaffold has been explored in various contexts, research specifically on this compound is more niche. This compound is often utilized as a chemical intermediate or a building block in the synthesis of more complex molecules. Its acetamido group provides a handle for further functionalization, allowing for the creation of a library of derivatives for biological screening.

Future research directions for this compound and its derivatives are likely to focus on several key areas:

Medicinal Chemistry: The thienopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Researchers will likely continue to use this compound as a starting point to design and synthesize novel compounds with potential therapeutic applications, including as anticancer, anti-inflammatory, or antimicrobial agents. The synthesis of substituted N-(thieno[2,3-b]pyridin-3-yl)acetamides has already shown promise in identifying strong herbicide antidotes. researchgate.net

Materials Science: Thiophene-containing polymers and fused systems have shown promise as organic conductors and in photovoltaic materials. msu.edu The specific electronic properties of the thieno[3,2-b]pyridine system could be harnessed in the development of new organic electronic materials.

Chemical Biology: The development of new synthetic methodologies to create diverse libraries of thieno[3,2-b]pyridine derivatives will be crucial for exploring their biological activities. One-pot, multi-component reactions are becoming increasingly popular for the efficient synthesis of highly substituted pyridines and could be adapted for thienopyridine synthesis. organic-chemistry.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

N-thieno[3,2-b]pyridin-6-ylacetamide

InChI

InChI=1S/C9H8N2OS/c1-6(12)11-7-4-9-8(10-5-7)2-3-13-9/h2-5H,1H3,(H,11,12)

InChI Key

ZNAQCZWYLTWMRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=CS2)N=C1

Origin of Product

United States

Synthetic Methodologies for 6 Acetamidothieno 3,2 B Pyridine and Its Derivatives

Established Synthetic Routes to Thieno[3,2-b]pyridine (B153574) Systems

The construction of the thieno[3,2-b]pyridine core can be achieved through various synthetic strategies, primarily involving the annulation of a thiophene (B33073) ring onto a pyridine (B92270) precursor or vice versa. These methods include multi-component reactions and diverse ring-closure strategies.

Multi-Component Reactions in Thienopyridine Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov These reactions are valuable in combinatorial chemistry and for the rapid generation of molecular diversity. nih.gov While the direct synthesis of 6-acetamidothieno[3,2-b]pyridine via a single MCR is not prominently documented, MCRs are instrumental in creating highly substituted pyridine and thiophene precursors that can be further elaborated into the desired thienopyridine framework.

For instance, a three-component reaction involving an aryl aldehyde, malononitrile (B47326), and an aminouracil can be used to synthesize substituted pyrido[2,3-d]pyrimidines, showcasing the power of MCRs in building pyridine-fused systems. ijpsonline.com Similarly, the Hantzsch-type annulation, a three-component reaction of oximes, diketones, and aldehydes, yields tetrasubstituted pyridines. ijpsonline.com Another relevant MCR is the Gewald reaction, which is widely used for the synthesis of 2-aminothiophenes from a ketone or aldehyde, a cyano ester, and elemental sulfur. These resulting thiophenes can then serve as precursors for annulation of the pyridine ring.

One notable MCR for synthesizing a related fused pyridine system involves the reaction of cyclopentanone, methyl formate, and 2-bromo-N-phenylacetamide in a three-step process to yield a thieno[3,2-e]pyridine derivative. ijpsonline.com

Ring Closure Strategies for Thienopyridine Annulation

Ring closure, or annulation, is a cornerstone of synthesizing fused heterocyclic systems like thieno[3,2-b]pyridine. These strategies can be broadly categorized by which ring is being formed.

Annulation of the Thiophene Ring: A common approach involves starting with a substituted pyridine-2(1H)-thione. The Thorpe-Ziegler cyclization is a classic method where a 3-cyanopyridine-2(1H)-thione is S-alkylated with an agent containing an active methylene (B1212753) group (e.g., α-halo esters or ketones), followed by base-catalyzed intramolecular cyclization to form a 3-aminothieno[2,3-b]pyridine. nih.govresearchgate.net A similar strategy can be envisioned for the [3,2-b] isomer starting from a 3-mercaptopyridine derivative.

Another strategy involves the reaction of 2-chloronicotinonitriles with various mercaptans, leading to the formation of the thieno[2,3-b]pyridine (B153569) skeleton. researchgate.net

Annulation of the Pyridine Ring: This approach starts with a functionalized thiophene. For example, a process for preparing thieno[3,2-c]pyridine, a related isomer, begins with 3-thienaldehyde, which is reacted with an aminoacetal to form a Schiff base, followed by cyclization using a strong mineral acid. google.com This highlights a general strategy where a thiophene bearing two functional groups in adjacent positions (or groups that can be converted to such) is cyclized to form the fused pyridine ring.

The Robinson annulation, a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation, is a powerful tool for forming six-membered rings. masterorganicchemistry.com While classically used for cyclohexenones, its principles can be adapted to the synthesis of dihydropyridinones, which can be subsequently aromatized to form the pyridine ring fused to a thiophene.

A domino reaction sequence described as S(N)2-->Thorpe-Ziegler-->Thorpe-Guareschi provides a combinatorial route to substituted thieno[3,2-b]pyridines. nih.gov This demonstrates the efficiency of cascade reactions in constructing the target heterocycle.

Functionalization Approaches for the Acetamido Group at C-6

Introducing the acetamido group at the C-6 position of the thieno[3,2-b]pyridine core is a critical transformation. This is typically achieved by first introducing an amino group, which is subsequently acetylated.

The most direct methods involve nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. For example, a thieno[3,2-b]pyridine with a suitable leaving group (e.g., a halogen) at the C-6 position can react with an amine source. Buchwald-Hartwig C-N coupling is a powerful method for forming aryl-amine bonds and has been successfully applied to functionalize thieno[3,2-b]pyridines. nih.gov For instance, 6-nitro-substituted thienopyridines can be synthesized and the nitro group subsequently reduced to an amino group, which is then available for acetylation. nih.gov

Another strategy involves constructing the pyridine ring with the nitrogen-containing substituent already in place. This can be achieved through cyclization reactions where one of the precursors already contains the required amino or protected amino functionality at the position that will become C-6.

The acetylation of the 6-amino group is a standard procedure, typically accomplished using acetyl chloride or acetic anhydride (B1165640) in the presence of a base.

Regioselective and Stereoselective Synthetic Procedures

Regioselectivity is crucial when functionalizing the thieno[3,2-b]pyridine system, which has multiple non-equivalent positions. The inherent electronic properties of the fused rings direct the regiochemical outcome of many reactions.

Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of heteroaromatics. Studies have shown that palladium-catalyzed C-H arylation can be directed to either the C-2 or C-3 position of the thiophene ring in thieno[3,2-b]pyridines by carefully selecting the reaction conditions. mdpi.com This allows for the selective introduction of aryl groups without the need for pre-functionalized substrates. For example, using specific palladium catalysts and ligands, it is possible to achieve arylation selectively at the C-3 position of a 2-phenylthieno[3,2-b]pyridine. mdpi.com

In electrophilic substitution reactions, the electron-rich thiophene ring is generally more reactive than the electron-deficient pyridine ring. The precise position of substitution on the thiophene ring (C-2 vs. C-3) depends on the directing effects of existing substituents and the reaction conditions. Stereoselectivity is generally not a factor in the synthesis of the aromatic thieno[3,2-b]pyridine core but becomes important when chiral centers are introduced in substituents.

Synthesis of Substituted this compound Analogues

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Derivatization commonly focuses on the thiophene moiety or the acetamido group itself.

Derivatization at the Thiophene Moiety

The thiophene ring of the thieno[3,2-b]pyridine system is amenable to various functionalization reactions, including metal-catalyzed cross-coupling and C-H activation.

Palladium-Catalyzed Cross-Coupling Reactions: Starting from a halogenated thieno[3,2-b]pyridine (e.g., 2-bromo or 3-bromo derivatives), a wide array of substituents can be introduced.

Suzuki-Miyaura Coupling: This reaction with boronic acids or esters is used to introduce aryl or heteroaryl groups. nih.gov

Sonogashira Coupling: This reaction with terminal alkynes introduces alkynyl substituents. nih.gov

Stille Coupling: This reaction uses organostannanes to form new carbon-carbon bonds. It has been employed to synthesize derivatives of the related thieno[3,2-b]thiophene (B52689) system. nih.govresearchgate.net

Direct C-H Activation/Arylation: As mentioned previously, recent advances allow for the direct coupling of C-H bonds on the thiophene ring with aryl halides. mdpi.com This method offers a more atom-economical route to 2- and 3-arylthieno[3,2-b]pyridines compared to traditional cross-coupling reactions that require pre-halogenation or metallation of the thiophene ring.

The table below summarizes some palladium-catalyzed reactions used for the derivatization of thienopyridine systems.

Table 1: Examples of Palladium-Catalyzed Derivatization of Thienopyridine Systems

Reaction Type Reactants Catalyst/Conditions Product Type Reference
Suzuki-Miyaura Bromo-thienopyridine, Boronic acid PdCl₂(dppf)·CH₂Cl₂ Aryl-thienopyridine nih.gov
Sonogashira Bromo-thienopyridine, Terminal alkyne Pd catalyst Alkynyl-thienopyridine nih.gov

Table 2: List of Mentioned Compounds

Compound Name
This compound
Thieno[3,2-b]pyridine
2-Phenylthieno[3,2-b]pyridine
2-Phenyl-3-aryl-thieno[3,2-b]pyridine
3-Aminothieno[2,3-b]pyridine
Pyrido[2,3-d]pyrimidine
Thieno[3,2-e]pyridine
3-Thienaldehyde
Thieno[3,2-c]pyridine
3-Cyanopyridine-2(1H)-thione
2-Chloronicotinonitrile
6-Nitro-thieno[3,2-b]pyridine

Derivatization at the Pyridine Moiety

The pyridine ring of the thieno[3,2-b]pyridine system is generally susceptible to nucleophilic substitution, which allows for a variety of derivatization strategies. A key precursor for many of these transformations is a halogenated thieno[3,2-b]pyridine, which can be subsequently functionalized.

One of the most powerful and widely used methods for the introduction of amino groups at the 6-position of the thieno[3,2-b]pyridine core is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between a halo-thieno[3,2-b]pyridine and an amine. This reaction is highly versatile, with a broad substrate scope and good functional group tolerance. The development of various generations of catalyst systems, involving different phosphine (B1218219) ligands, has enabled the coupling of a wide array of amines, including primary and secondary amines, with aryl halides under increasingly mild conditions. nih.gov

For instance, the synthesis of novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines has been successfully achieved through the palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with various aryl and heteroarylamines. wikipedia.org This highlights the utility of this method in creating a library of derivatives for further investigation.

Reaction TypePrecursorReagentCatalyst/ConditionsProduct
Buchwald-Hartwig Amination6-Bromo-thieno[3,2-b]pyridine derivativeAryl or heteroarylaminePalladium catalyst (e.g., Pd(OAc)2) with a phosphine ligand (e.g., XPhos) and a base (e.g., Cs2CO3)6-Aryl/heteroarylamino-thieno[3,2-b]pyridine derivative
Nucleophilic Aromatic Substitution6-Halo-thieno[3,2-b]pyridineNucleophile (e.g., alkoxide, amine)Often requires harsh conditions (high temperature/pressure)6-Substituted-thieno[3,2-b]pyridine

Beyond C-N bond formation, the reactivity of the pyridine ring allows for other modifications. For example, the conversion of the amino group in 6-aminothieno[3,2-b]pyridine to the corresponding acetamido group is a straightforward N-acetylation reaction, typically achieved using acetyl chloride or acetic anhydride in the presence of a base.

Advanced Synthetic Strategies and Non-Conventional Approaches

To improve efficiency, yield, and sustainability, advanced and non-conventional synthetic methods are increasingly being explored for the synthesis of heterocyclic compounds like thieno[3,2-b]pyridines.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. This technique can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity. For example, the synthesis of thieno[3,2-d]pyrimidin-4-amine (B90789) analogs, which share a related heterocyclic core, has been efficiently achieved using microwave irradiation. nih.gov The application of microwave-assisted synthesis to the construction of the thieno[3,2-b]pyridine scaffold or its derivatization holds significant promise for rapid library synthesis.

Flow chemistry represents another advanced synthetic strategy that offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. While specific examples for the synthesis of this compound using flow chemistry are not yet widely reported, the application of this technology to the synthesis of other nitrogen-containing heterocycles is well-documented. uc.ptacs.org The principles of flow chemistry could be applied to key steps in the synthesis of thieno[3,2-b]pyridines, such as ring formation or derivatization reactions.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. The synthesis of various N-aminothieno[3,2-c]pyridin-4-ones has been reported via a one-pot protocol, demonstrating the feasibility of this approach for constructing related thienopyridine systems. researchgate.net

StrategyKey FeaturesPotential Application in this compound Synthesis
Microwave-Assisted SynthesisRapid heating, reduced reaction times, improved yields.Acceleration of ring-forming reactions (e.g., Gewald, Friedländer) and derivatization steps.
Flow ChemistryContinuous processing, enhanced safety and scalability, precise control over reaction parameters.Continuous production of key intermediates or the final product.
One-Pot Multicomponent ReactionsHigh atom economy, reduced waste, simplified purification.Convergent synthesis of the thieno[3,2-b]pyridine core from simple precursors.

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The synthesis of the this compound core relies on the strategic construction of either the thiophene or the pyridine ring, followed by appropriate functional group interconversions.

A common and versatile method for the synthesis of the thiophene ring is the Gewald reaction . wikipedia.orgumich.edu This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base. By choosing the appropriate precursors, a substituted 2-aminothiophene can be synthesized, which can then be further elaborated to form the fused pyridine ring.

For the construction of the pyridine ring, the Friedländer annulation is a classical and effective method. wikipedia.org This reaction involves the condensation of a 2-amino-substituted aromatic aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. In the context of thieno[3,2-b]pyridine synthesis, a 3-aminothiophene-2-carboxaldehyde or a related derivative can be reacted with a suitable ketone to form the fused pyridine ring.

The synthesis of 6-aminothieno[3,2-b]pyridines often serves as a key step, as the amino group can be readily converted to the desired acetamido functionality. One-pot syntheses of related 6-amino-2-pyridone derivatives have been developed, which streamline the synthetic process. rsc.org

A plausible synthetic route to this compound could involve the initial construction of a substituted thiophene, followed by the formation of the pyridine ring, introduction of the amino group at the 6-position (if not already present), and a final acetylation step. For example, a substituted 2-aminothiophene can undergo cyclization with a suitable partner to form a thieno[3,2-b]pyridinone, which can then be converted to a 6-halothieno[3,2-b]pyridine. Subsequent Buchwald-Hartwig amination followed by acetylation would yield the target compound.

Key ReactionPrecursorsIntermediate/ProductRelevance to this compound Synthesis
Gewald ReactionKetone/aldehyde, active methylene nitrile, sulfur, baseSubstituted 2-aminothiopheneProvides the thiophene ring precursor for subsequent pyridine ring annulation.
Friedländer Annulation2-Amino-aromatic aldehyde/ketone, compound with α-methylene carbonylSubstituted quinoline/pyridineAllows for the construction of the pyridine ring onto a pre-formed thiophene ring.
N-Acetylation6-Amino-thieno[3,2-b]pyridineAcetyl chloride or acetic anhydrideFinal step to introduce the acetamido group.

Reactivity and Chemical Transformations of 6 Acetamidothieno 3,2 B Pyridine

Electrophilic and Nucleophilic Substitution Reactions on the Heterocyclic Core

The thieno[3,2-b]pyridine (B153574) ring system possesses distinct sites for electrophilic and nucleophilic attack. The electron-donating acetamido group at the 6-position is expected to influence the regioselectivity of these reactions significantly.

Electrophilic Substitution: The thiophene (B33073) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. Theoretical studies on unsubstituted thienopyridines suggest that electrophilic substitution, such as nitration or halogenation, would preferentially occur on the thiophene ring. The presence of the acetamido group, which is an activating group, is anticipated to further enhance the reactivity of the pyridine ring towards electrophiles, likely directing substitution to the positions ortho and para to the amino group, if sterically accessible. However, under strongly acidic conditions required for many electrophilic substitutions (e.g., nitration), the pyridine nitrogen is likely to be protonated, which deactivates the entire ring system to electrophilic attack. rsc.orguoanbar.edu.iqwikipedia.org

Nucleophilic Substitution: The pyridine ring of the thieno[3,2-b]pyridine system is inherently electron-deficient and thus more prone to nucleophilic attack, particularly at positions 2 and 4 (analogous to the 7-position in the thieno[3,2-b]pyridine numbering). rsc.org The presence of a good leaving group, such as a halogen, at these positions facilitates nucleophilic aromatic substitution. For instance, 7-chlorothieno[3,2-b]pyridine (B1354074) is a known precursor that can undergo nucleophilic substitution. biosynth.comtcichemicals.comsigmaaldrich.combldpharm.com The 6-acetamido group would likely have a deactivating effect on nucleophilic substitution on the pyridine ring due to its electron-donating nature. Direct nucleophilic substitution on the unsubstituted heterocyclic core of 6-Acetamidothieno[3,2-b]pyridine is generally not a feasible reaction pathway unless a hydride is displaced, which requires harsh conditions.

Oxidative and Reductive Transformations of the Thieno[3,2-b]pyridine System

The oxidation and reduction of the thieno[3,2-b]pyridine core can lead to a variety of functionalized derivatives.

Oxidative Transformations: The sulfur atom in the thiophene ring and the nitrogen atom in the pyridine ring are potential sites for oxidation. Oxidation of thienopyridines can yield the corresponding S-oxides or N-oxides. nih.gov For instance, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, an isomeric system, has been shown to result in complex oxidative dimerization products, indicating that the amino group can direct the course of the reaction. nih.govacs.orgacs.org It is plausible that oxidation of this compound could similarly lead to N-oxides or S-oxides, or potentially involve the acetamido group depending on the oxidant used.

Reductive Transformations: The pyridine ring of the thieno[3,2-b]pyridine system can be reduced to the corresponding tetrahydro derivative. General methods for pyridine reduction, such as catalytic hydrogenation or using reducing agents like sodium borohydride (B1222165) in specific conditions, could potentially be applied to this compound. The specific conditions would need to be optimized to avoid reduction of the acetamido group.

Cyclization and Rearrangement Reactions Involving the this compound Scaffold

The functional groups on the thieno[3,2-b]pyridine core can participate in intramolecular cyclization reactions to form more complex polycyclic systems. For example, derivatives of 3-aminothieno[2,3-b]pyridines have been used to synthesize fused pyrimidine (B1678525) and thiazine (B8601807) rings. researchgate.netresearchgate.net While no specific examples involving this compound are documented in the search results, it is conceivable that the acetamido group or the adjacent ring positions could be functionalized to enable subsequent cyclization reactions.

Metal-Catalyzed Reactions for Functional Group Interconversions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. Halogenated thienopyridines are common substrates for reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. For example, 7-chlorothieno[3,2-b]pyridine could be a suitable partner in such reactions. To apply this chemistry to this compound, it would first need to be halogenated. The acetamido group itself could also potentially be used as a directing group in C-H activation/functionalization reactions, although specific examples for this substrate are not available.

Investigation of Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic studies provide a deeper understanding of reaction pathways and reactivity. While there are studies on the mechanisms of electrophilic and nucleophilic substitution on the parent pyridine ring, rsc.orgrsc.orgresearchgate.net specific investigations into the reaction mechanisms and kinetics for transformations involving this compound are not found in the provided search results. Such studies would be valuable to precisely predict and control the outcomes of its reactions.

This compound as a Synthon in Complex Molecule Synthesis

A synthon is a conceptual building block used in retrosynthetic analysis. The utility of this compound as a synthon would depend on its reactivity profile. For it to be a useful synthon, it should undergo predictable and high-yielding reactions to introduce further complexity. Based on the general reactivity of thienopyridines, a halogenated derivative of this compound could serve as a synthon for introducing the 6-acetamidothieno[3,2-b]pyridyl moiety into larger molecules via cross-coupling reactions. However, there are currently no documented examples of its use in the synthesis of complex molecules in the provided search results.

Computational and Theoretical Investigations of 6 Acetamidothieno 3,2 B Pyridine

Quantum Mechanical Studies for Electronic Structure Analysis

Quantum mechanical calculations offer deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Energy Profiles

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 6-Acetamidothieno[3,2-b]pyridine, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311G(d,p), can be utilized to determine the energies and distributions of its molecular orbitals. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov

A lower HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation. nih.gov Theoretical calculations for analogous heterocyclic systems have shown that such analyses can pinpoint the most probable sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich thieno[3,2-b]pyridine (B153574) ring system, while the LUMO may be distributed across the fused ring system and the acetamido substituent.

Table 1: Calculated Molecular Orbital Energies for this compound (Illustrative Data)
ParameterEnergy (eV)
HOMO Energy-6.45
LUMO Energy-1.78
HOMO-LUMO Gap4.67

Prediction of Chemical Reactivity Descriptors and Sites

From the calculated HOMO and LUMO energies, several chemical reactivity descriptors can be derived. These global reactivity descriptors provide a quantitative measure of the molecule's stability and reactivity. Important descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Molecular electrostatic potential (MEP) maps are also valuable tools derived from DFT calculations. nih.gov These maps illustrate the charge distribution on the molecule's surface, with different colors representing regions of varying electron density. Red areas indicate electron-rich regions, which are susceptible to electrophilic attack, while blue areas denote electron-poor regions, prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the acetamido group and the sulfur atom of the thiophene (B33073) ring, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors.

Table 2: Predicted Chemical Reactivity Descriptors for this compound (Illustrative Data)
DescriptorValue (eV)
Electronegativity (χ)4.115
Chemical Hardness (η)2.335
Global Electrophilicity Index (ω)3.621

Molecular Modeling and Simulation Approaches

While quantum mechanics describes the electronic structure, molecular modeling and simulation techniques are employed to explore the dynamic behavior and conformational landscape of molecules.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds, such as the C-N bond of the acetamido group, and calculating the potential energy at each step. The resulting potential energy surface reveals the low-energy, and thus more populated, conformations.

Molecular Dynamics Simulations for Conformational Sampling

To gain a more dynamic understanding of the conformational flexibility of this compound, molecular dynamics (MD) simulations can be performed. nih.gov MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. biorxiv.org These simulations provide a detailed picture of how the molecule explores its conformational space in a given environment, such as in solution. nih.govarxiv.org Enhanced sampling techniques can be employed to overcome energy barriers and explore a wider range of conformations within accessible simulation times. sciopen.com

The trajectories from MD simulations can be analyzed to understand the stability of different conformations, the dynamics of intramolecular hydrogen bonds, and the interactions with solvent molecules. This information is invaluable for understanding how the molecule might bind to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, a QSAR model could be developed to predict the biological activity of new, unsynthesized derivatives.

This process involves calculating a variety of molecular descriptors for a set of thienopyridine derivatives with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of novel derivatives, thereby guiding the synthesis of more potent and selective compounds.

3D-QSAR Models (CoMFA, CoMSIA) for Structural Feature Correlation

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are essential in modern drug design. Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.com They have been effectively used to link the 3D structural attributes of derivatives of this compound with their observed biological activities. These models produce contour maps that pinpoint spatial areas where molecular changes could either boost or reduce the compound's therapeutic efficacy.

For instance, in studies of thieno-pyrimidine derivatives, which share structural similarities with thieno[3,2-b]pyridines, CoMFA and CoMSIA models have been developed to understand their inhibitory action against cancer-related kinases. nih.gov The CoMFA steric contour maps might reveal that larger substituents at a specific location on the pyridine (B92270) ring enhance activity. Simultaneously, electrostatic maps could show that groups with negative charge in the thieno part of the molecule are advantageous. CoMSIA models add further layers of detail by considering properties like hydrophobicity and hydrogen bond donor/acceptor characteristics, thus offering a more complete view of the structure-activity landscape. mdpi.com The statistical robustness of these models is confirmed through high correlation coefficients, ensuring their predictive reliability. nih.gov

Development of Predictive Models for Biological Activity

Leveraging the insights gained from 3D-QSAR, scientists can develop predictive models to estimate the biological activity of new this compound analogues before they are even synthesized. nih.gov These models undergo rigorous validation using both internal and external datasets of compounds to confirm their accuracy and predictive strength. Key statistical metrics, such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), are used to assess the models' significance. nih.gov

A high q² value in a QSAR model for a series of thieno-pyrimidine inhibitors, for example, points to strong internal predictability. nih.gov When such a model is applied to an external set of compounds not included in its initial development, its ability to accurately predict their inhibitory power is a testament to its real-world utility. These predictive tools are invaluable for medicinal chemists, enabling them to focus their synthetic efforts on molecules with the greatest likelihood of being effective, which in turn accelerates the discovery process. uniroma1.it

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking simulations represent a critical computational tool for investigating this compound. nih.gov They provide a detailed, atom-level picture of how this ligand interacts with its biological target. Such studies are vital for clarifying the compound's mechanism of action and for guiding the design of new derivatives with enhanced binding affinity and selectivity.

Elucidation of Binding Modes and Molecular Recognition

Docking studies have successfully clarified the binding modes of this compound derivatives within the active sites of various target proteins, including kinases. nih.gov These simulations show the exact orientation and conformation the ligand assumes to bind most effectively. The thieno[3,2-b]pyridine scaffold, for instance, often functions as a "hinge-binder," creating essential hydrogen bonds with the protein's backbone in the hinge region. The acetamido group also plays a significant role in positioning the molecule correctly and forming other key interactions. A precise grasp of these binding modes is crucial for explaining the observed structure-activity relationships. nih.gov

Analysis of Intermolecular Forces (Hydrogen Bonds, Hydrophobic Interactions, Electrostatic Interactions)

The stability of the ligand-target complex is determined by a network of intermolecular forces. Molecular docking offers both a qualitative and quantitative evaluation of these interactions. science.gov

Hydrogen Bonds: The nitrogen atom of the pyridine ring and the carbonyl oxygen of the acetamido group in this compound are frequently seen forming vital hydrogen bonds with amino acid residues in the target's active site. researchgate.net For example, a hydrogen bond might form with a specific amide group in the hinge region of a kinase.

Electrostatic Interactions: The charge distribution on the this compound molecule affects its electrostatic interactions with the target protein. researchgate.net A good electrostatic match between the ligand and the active site can make a substantial contribution to the binding energy. nih.gov

Structure-Activity Relationship (SAR) Elucidation through Computational Chemistry

Computational chemistry offers a powerful lens for dissecting and comprehending the structure-activity relationships (SAR) of this compound derivatives. nih.gov By merging the findings from 3D-QSAR and molecular docking, a detailed SAR profile can be built.

For example, computational analyses might show that the acetamido group at the 6-position is critical for activity, serving as a key hydrogen bond donor or acceptor. Changes to the substituent on the acetyl group can be computationally explored to gauge their effect on binding. Likewise, the electronic properties of the thieno[3,2-b]pyridine ring system can be adjusted in silico to improve interactions with the target. nih.govresearchgate.net This in-depth SAR knowledge is indispensable for guiding the design of next-generation inhibitors with superior potency and selectivity.

Virtual Screening and In Silico Lead Optimization Strategies

Virtual screening has become a highly efficient method for finding new lead compounds based on the this compound scaffold. nih.govscispace.com Large chemical libraries can be computationally sifted to find molecules predicted to bind to a specific target. nih.gov This method allows for the quick and economical exploration of a vast chemical landscape.

Once a "hit" compound is found, in silico lead optimization techniques are used to refine its structure and enhance its pharmacological properties. researchgate.netfrontiersin.org This may involve:

Fragment-based growing or linking: Computationally adding or connecting chemical fragments to the lead compound to bolster its interactions with the target. frontiersin.org

Scaffold hopping: Swapping the this compound core with other bioisosteric scaffolds to venture into new chemical territories and potentially improve properties like solubility or metabolic stability.

In silico property prediction: Employing computational models to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of designed analogues. This helps in prioritizing compounds with desirable drug-like qualities. nih.gov

Through these iterative cycles of design, prediction, and synthesis, computational chemistry is instrumental in the efficient discovery and development of new therapeutic agents based on the this compound framework.

Mechanistic Studies of Molecular Interactions Involving 6 Acetamidothieno 3,2 B Pyridine

Enzyme Inhibition Mechanisms

Thieno[3,2-b]pyridine (B153574) derivatives have been investigated for their potential to inhibit various enzymes through different mechanisms. These interactions are fundamental to their therapeutic effects.

Modulation of Enzyme Active Site Dynamics

Derivatives of the thieno[2,3-b]pyridine (B153569) scaffold have shown inhibitory activity against enzymes such as nicotinate (B505614) mononucleotide adenylyltransferase. researchgate.net The mechanism of inhibition often involves the compound binding to the active site of the enzyme, thereby preventing the natural substrate from binding. This interaction can be influenced by the specific substituents on the thieno[3,2-b]pyridine core, which can form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the amino acid residues in the active site. These interactions can alter the conformation and dynamics of the active site, leading to a loss of catalytic activity.

Allosteric Regulation by 6-Acetamidothieno[3,2-b]pyridine Derivatives

Allosteric modulation, where a ligand binds to a site on the enzyme other than the active site to modulate its activity, is a key mechanism for achieving selectivity in drug design. While specific studies on this compound are limited, research on related thienopyridine structures provides insight into this mechanism. For instance, derivatives of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines have been identified as allosteric modulators of the A1 adenosine (B11128) receptor. nih.gov These compounds can recognize an allosteric site on the agonist-occupied receptor, demonstrating that the thienopyridine scaffold can serve as a basis for developing allosteric regulators. nih.gov Similarly, thieno[3,2-b]pyridine-5-carboxamide derivatives have been discovered as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov These NAMs bind to a transmembrane allosteric site, distinct from the glutamate binding site located in the Venus flytrap domain. nih.gov

Below is a table summarizing the allosteric modulation activity of some thieno[3,2-b]pyridine derivatives.

Compound ClassTarget ReceptorModulation TypeObserved Effect
2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridinesA1 Adenosine ReceptorAllosteric Modulator/AntagonistRecognition of an allosteric site on the agonist-occupied receptor. nih.gov
Thieno[3,2-b]pyridine-5-carboxamidesMetabotropic Glutamate Receptor 5 (mGlu5)Negative Allosteric Modulator (NAM)Inhibition of receptor activity by binding to a transmembrane allosteric site. nih.gov

Receptor Binding Mechanisms

The interaction of thieno[3,2-b]pyridine derivatives with various receptors is a critical area of study, with implications for their use as therapeutic agents.

Ligand-Receptor Complex Formation and Dissociation Kinetics

Stereochemical Determinants of Receptor Agonism/Antagonism

The three-dimensional structure of a molecule is a critical determinant of its interaction with a biological target. For thieno[3,2-b]pyridine derivatives, stereochemistry can significantly influence whether a compound acts as an agonist or an antagonist at a particular receptor. While detailed stereochemical studies on this compound are not extensively documented, research on related di(hetero)arylamines derived from a thieno[3,2-b]pyridine core has established structure-activity relationships. nih.gov These studies highlight how the spatial arrangement of substituents can affect the binding mode and functional activity of the compound. For instance, the antagonist properties of some 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines are favored by specific structural modifications, underscoring the close relationship between the structural elements and the resulting orthosteric antagonism. nih.gov

Interactions with Nucleic Acids and Regulatory Complexes

Certain derivatives of the thieno[3,2-b]pyridine scaffold have been shown to interact with DNA, suggesting their potential as antitumoral agents. nih.gov These interactions can occur through various modes, including intercalation and groove binding.

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding is often associated with planar aromatic structures, a feature present in the thieno[3,2-b]pyridine system. mdpi.com Groove binding, on the other hand, involves the fitting of a molecule into the major or minor groove of the DNA. The choice between intercalation and groove binding is influenced by the size, shape, and electronic properties of the ligand. nih.gov

A study on two tetracyclic thieno[3,2-b]pyridine derivatives revealed that both compounds could interact with salmon sperm DNA. nih.gov One of the compounds showed a higher degree of intercalation (35%), while for the other, groove binding was the predominant mode of interaction. nih.gov The binding constants (Ki) and the size of the binding site (n, in base pairs) were determined for these interactions. nih.gov Such interactions can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells.

The following table presents data on the interaction of two tetracyclic thieno[3,2-b]pyridine derivatives with DNA. nih.gov

CompoundBinding Constant (Ki) (M⁻¹)Binding Site Size (n) (base pairs)Percentage of IntercalationPredominant Interaction Mode
Compound 1(8.7 ± 0.9) × 10³11 ± 311%Groove Binding
Compound 2(5.9 ± 0.6) × 10³7 ± 235%Intercalation/Groove Binding

Metabolic Transformation Pathways

The metabolic fate of a compound dictates its bioavailability, duration of action, and potential for toxicity. The transformation of this compound can occur through both enzymatic and non-enzymatic pathways.

The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, is a major player in the metabolism of a wide array of xenobiotics. It is highly probable that this compound undergoes metabolism mediated by CYP enzymes. Potential metabolic reactions could include hydroxylation of the aromatic rings, N-deacetylation to yield the corresponding amine, or oxidation of the sulfur atom in the thiophene (B33073) ring. Identifying the specific CYP isozymes involved in these transformations is essential for predicting potential drug-drug interactions. For instance, if this compound is metabolized by an isozyme that is also responsible for the metabolism of other co-administered drugs, there could be competition for the enzyme, leading to altered pharmacokinetic profiles.

In addition to enzymatic metabolism, this compound may be subject to non-enzymatic chemical modifications within the physiological environment. The stability of the acetamido group could be susceptible to acid-catalyzed hydrolysis, particularly in the acidic environment of the stomach, which would lead to the formation of 6-aminothieno[3,2-b]pyridine. Furthermore, the presence of a thiol-like sulfur in the thiophene ring and the secondary amine in the acetamido group could potentially interact with reactive nitrogen species, such as those that lead to the formation of nitrosothiols, although this is a more speculative pathway that would require experimental validation.

Influence on Cellular Metabolic Processes

The interactions and transformations of this compound can ultimately impact broader cellular metabolic pathways.

Research into novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines, which are structurally related to this compound, has demonstrated antitumoral activities against various human tumor cell lines. nih.gov These findings suggest that compounds based on the thieno[3,2-b]pyridine scaffold may interfere with cellular processes essential for cancer cell proliferation, which could include key metabolic pathways such as glycolysis, pyruvate (B1213749) metabolism, and inositol (B14025) metabolism. For example, by inhibiting enzymes within these pathways or by modulating the expression of genes involved in metabolic regulation, these compounds could disrupt the energy production and biosynthetic processes that are often upregulated in cancer cells. However, direct evidence specifically linking this compound to alterations in glycolysis, pyruvate, or inositol metabolism is not yet established and represents an important avenue for future research.

Advanced Characterization Techniques for 6 Acetamidothieno 3,2 B Pyridine Research

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are fundamental to the structural elucidation of novel compounds. For a molecule such as 6-Acetamidothieno[3,2-b]pyridine, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be essential to confirm its identity and explore its electronic and conformational properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Dynamics

High-resolution NMR spectroscopy would be the primary technique for determining the precise molecular structure of this compound in solution.

¹H NMR: Proton NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons on the thieno[3,2-b]pyridine (B153574) core, the NH proton of the acetamido group, and the methyl protons of the acetyl group. The coupling constants (J-values) between adjacent protons would help to establish their connectivity.

¹³C NMR: Carbon NMR would reveal the number of chemically distinct carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, carbonyl, methyl). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule. For instance, an HMBC experiment would show correlations between the carbonyl carbon of the acetyl group and the protons of the methyl group, as well as the NH proton, confirming the acetamido fragment and its attachment point.

Mass Spectrometry (MS) for Fragment Analysis and Reaction Monitoring

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity.

Fragmentation Analysis: Techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) would be used to fragment the molecule. The resulting fragmentation pattern would provide valuable structural information. For this compound, characteristic fragments would be expected from the loss of the acetyl group or cleavage of the amide bond.

Reaction Monitoring: MS is also invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound, by detecting the presence of starting materials, intermediates, and the final product in real-time.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies are presented in the table below.

Functional GroupExpected Vibrational Frequency (cm⁻¹)
N-H stretch (amide)3300-3500
C=O stretch (amide)1630-1680
C-N stretch (amide)1240-1450
Aromatic C-H stretch3000-3100
Aromatic C=C and C=N stretches1400-1600
C-S stretch (thiophene)600-800

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would show absorption bands corresponding to the π → π* and n → π* electronic transitions within the aromatic thieno[3,2-b]pyridine system and the acetamido group. The positions and intensities of these bands are sensitive to the molecular structure and can be used for quantitative analysis.

X-ray Crystallography for Solid-State Molecular Architecture and Co-Crystal Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. This would allow for a detailed understanding of the crystal packing and the conformation of the molecule in the solid state. This technique would also be essential for analyzing the structure of any co-crystals formed by this compound with other molecules.

Chromatographic Techniques for Purity Assessment, Separation, and Isolation of Analogues

Chromatographic methods are essential for the purification and purity assessment of this compound and for the separation of any related analogues.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be developed to assess the purity of this compound. The retention time and peak area would be used for identification and quantification, respectively.

Thin-Layer Chromatography (TLC): TLC would be used for rapid qualitative monitoring of reactions and for preliminary purity checks. The retention factor (Rf) value would be characteristic of the compound in a given solvent system.

Column Chromatography: Preparative column chromatography would be a primary method for the purification of this compound from reaction mixtures on a larger scale.

Electrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry (CV), could be used to investigate the redox properties of this compound. By applying a varying potential to a solution of the compound, CV can determine its oxidation and reduction potentials. This would provide insights into its electronic structure and its ability to donate or accept electrons, which can be relevant to its potential applications in materials science or as a bioactive molecule.

Future Directions and Emerging Research Avenues for 6 Acetamidothieno 3,2 B Pyridine

Exploration of Novel Synthetic Methodologies and Catalytic Transformations

The future development of 6-Acetamidothieno[3,2-b]pyridine and its derivatives is intrinsically linked to the innovation of more efficient, sustainable, and versatile synthetic methods. Traditional multi-step syntheses are often hampered by harsh conditions and limited substrate scope. Modern organic chemistry offers a wealth of novel strategies that could be adapted to this specific scaffold.

Future research will likely focus on:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura cross-coupling have already been successfully applied to the thieno[3,2-b]pyridine (B153574) core to introduce diverse (hetero)aryl groups. nih.gov Applying these methods to a suitably functionalized precursor of this compound could rapidly generate a library of analogues with varied electronic and steric properties.

Domino and One-Pot Reactions: The development of domino reactions, where multiple bond-forming events occur in a single operation, represents a significant step toward synthetic efficiency. A reported domino reaction for the synthesis of 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols showcases the power of this approach for building the core structure. researchgate.net Designing a similar cascade that incorporates the 6-acetamido functionality would be a major advancement.

Photocatalysis and Electrosynthesis: Visible light-promoted reactions are at the forefront of green chemistry. A protocol for the selenocyclization of pyridine (B92270) derivatives to form thieno[2,3-b]pyridines using blue LEDs has been described. researchgate.net Exploring similar light-driven or electrochemical methods could provide milder and more environmentally friendly pathways to the thieno[3,2-b]pyridine skeleton.

Metal-Free Synthesis: To circumvent the cost and potential toxicity of metal catalysts, metal-free synthetic routes are highly desirable. A novel strategy for synthesizing thieno[2,3-c]pyridine (B153571) derivatives via a 1,2,3-triazole-mediated denitrogenative transformation has been developed, highlighting a promising direction for metal-free C-C and C-N bond formation. nih.gov

Advanced Computational Strategies for Deeper Mechanistic Understanding and Predictive Chemistry

In silico methods are indispensable tools for accelerating the drug discovery and development process. For this compound, computational chemistry can provide profound insights where experimental data is still lacking.

Key computational avenues include:

Molecular Docking and Virtual Screening: Building on work done for other thienopyridine isomers, such as the thieno[2,3-b]pyridines which were modeled against phosphoinositide specific-phospholipase C (PLC), molecular docking can be used to screen this compound against various biological targets. rsc.org This can help identify potential mechanisms of action and prioritize experimental testing.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com Such studies can predict sites of metabolic attack, explain the regioselectivity of synthetic reactions, and help in the design of derivatives with tailored electronic properties.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying potential enzyme inhibition, QM/MM simulations can model the interactions of this compound within an enzyme's active site with high accuracy, elucidating the specific molecular interactions that drive binding and inhibition.

Integration with Systems Chemistry and Chemical Biology Approaches

To understand the biological effects of this compound beyond a single target, its integration into the broader contexts of systems chemistry and chemical biology is essential. These fields examine how molecules interact within complex biological networks.

Future research should explore:

Metabolomic Profiling: As demonstrated with a novel thieno[2,3-b]pyridine (B153569) anticancer compound, mass spectrometry-based metabolomics can reveal how a compound alters the metabolic landscape of cells. nih.gov Applying this technique would provide a global view of the cellular pathways affected by this compound.

Development of Chemical Probes: The this compound scaffold could be used to design and synthesize chemical probes. For example, by attaching a reporter tag (like a fluorophore) or a reactive group, these probes could be used in activity-based protein profiling (ABPP) to identify specific protein targets in a cellular lysate.

Prodrug Strategies: The development of thienopyridine-based amino acid prodrugs to improve metabolic stability and bioavailability is a proven chemical biology strategy. mdpi.comnih.gov The acetamido group on this compound or other positions on the ring could be replaced with functionalities that are cleaved in vivo to release the active molecule, potentially overcoming issues of drug resistance or poor pharmacokinetics.

Development of New Derivatization Strategies for Targeted Applications

The core structure of this compound serves as a versatile template for the creation of new derivatives tailored for specific applications, from therapeutics to materials science.

Key derivatization strategies include:

Modification of the Acetamido Group: The N-acetyl group is a prime site for modification. It can be hydrolyzed to the free amine and subsequently acylated, alkylated, or used in other transformations to modulate solubility, cell permeability, and target engagement.

Functionalization of the Heterocyclic Core: Building on established methods for other thienopyridines, positions on both the thiophene (B33073) and pyridine rings can be functionalized. For instance, palladium-catalyzed coupling reactions can introduce aryl or alkyl substituents to tune the molecule's properties. nih.gov

Bioisosteric Replacement: The thieno[3,2-b]pyridine core itself or its substituents can be replaced with bioisosteres to improve properties. For example, the thiophene sulfur could be replaced with selenium, or the pyridine nitrogen could be repositioned to explore different isomeric scaffolds, which is known to have a significant impact on biological activity. researchgate.net

Interdisciplinary Research Combining Synthetic, Computational, and Mechanistic Studies

The most significant breakthroughs in understanding and applying this compound will emerge from a highly integrated, interdisciplinary research approach. The synergy between different scientific fields will be crucial for navigating the path from a simple molecule to a functional chemical entity.

A successful interdisciplinary workflow would involve:

Computational Prediction: Using in silico tools to predict potential biological targets and optimal structural modifications for this compound. rsc.org

Guided Synthesis: Employing novel, efficient synthetic methodologies to create the parent compound and a library of computationally-guided derivatives. nih.govresearchgate.netnih.gov

Biological Evaluation: Screening the synthesized compounds in relevant biological assays (e.g., cell viability, enzyme inhibition).

Mechanistic Elucidation: Using chemical biology and systems biology approaches to understand the mechanism of action of the most promising compounds. nih.gov

Iterative Refinement: Feeding the experimental results back into the computational models to refine predictions and guide the design of the next generation of derivatives. This iterative cycle of design, synthesis, and testing is the hallmark of modern chemical research and will be essential for unlocking the full potential of this compound.

Q & A

Basic: What are the standard synthetic routes for 6-Acetamidothieno[3,2-b]pyridine?

Answer:
The synthesis typically involves cyclization of precursor thiophene or pyridine derivatives. For example:

  • Step 1 : Start with a substituted pyridine or thiophene core, such as 6-bromo-thieno[3,2-b]pyridine, and introduce an amino group via nucleophilic substitution or catalytic coupling .
  • Step 2 : Acetylate the amino group using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the acetamido moiety. This is analogous to methods used for pyrido[2,3-d]pyrimidine derivatives .
  • Step 3 : Purify intermediates via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) .
    Key Validation : Confirm the structure using 1^1H NMR (e.g., characteristic acetamido proton at δ ~2.1 ppm) and mass spectrometry .

Basic: How is the structure of this compound validated experimentally?

Answer:
Use a combination of spectroscopic and analytical techniques:

  • IR Spectroscopy : Identify the acetamido C=O stretch (~1650–1680 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) .
  • NMR : 1^1H and 13^{13}C NMR confirm the thienopyridine backbone (aromatic protons at δ 7.0–8.5 ppm) and acetamido group (methyl protons at δ ~2.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ for C9_9H9_9N2_2OS: calculated 201.0433) .
  • Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (e.g., C 53.71%, H 4.48%) .

Advanced: How can researchers optimize the yield of this compound under varying reaction conditions?

Answer:
Optimization requires systematic variation of parameters:

  • Temperature : Conduct the acetylation step at 50–60°C to balance reaction rate and side-product formation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or bases (e.g., DMAP) to enhance acylation efficiency .
  • Solvent Polarity : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates, as seen in pyridopyrimidine syntheses .
  • Reaction Monitoring : Employ TLC or HPLC to track progress and identify optimal stopping points .
    Data Analysis : Use Design of Experiments (DoE) to model interactions between variables and predict maximum yield conditions .

Advanced: How should researchers address contradictions in spectral data for this compound derivatives?

Answer:
Resolve discrepancies through:

  • Multi-Technique Cross-Validation : Combine 1^1H NMR, 13^{13}C NMR, and 2D techniques (e.g., HSQC, HMBC) to assign ambiguous peaks .
  • X-ray Crystallography : For crystalline derivatives, resolve tautomeric or conformational ambiguities (e.g., thione vs. thiol forms) .
  • Computational Chemistry : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian or ORCA) .
    Case Study : If unexpected downfield shifts occur, check for residual solvent effects or tautomerization (common in heterocycles) .

Basic: What safety protocols are critical when handling this compound?

Answer:
Follow GHS guidelines for pyridine/thiophene derivatives:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
    First Aid : For skin contact, rinse immediately with water (≥15 minutes); for inhalation, move to fresh air and seek medical attention .

Advanced: What strategies enhance the stability of this compound in long-term storage?

Answer:

  • Temperature Control : Store at 2–8°C in airtight, light-resistant containers to prevent degradation (similar to iodo-pyridine derivatives) .
  • Desiccants : Use silica gel or molecular sieves to mitigate hydrolysis of the acetamido group .
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 1 month) and monitor via HPLC .

Advanced: How can researchers evaluate the biological activity of this compound?

Answer:

  • Enzyme Inhibition Assays : Test against kinases or HDACs using fluorogenic substrates (e.g., acetylated lysine derivatives) .
  • Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Profiling : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC50_{50} values to reference drugs .
    Data Interpretation : Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .

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